MFCD32702034
Description
The following comparison is based on analogous compounds and methodologies outlined in the referenced materials.
MFCD32702034 is presumed to be an organoboronic acid or a derivative based on its MDL identifier structure. Such compounds are widely used in Suzuki-Miyaura cross-coupling reactions for synthesizing pharmaceuticals and advanced materials. Key properties, such as molecular weight, solubility, and synthetic accessibility, are critical for its applications in medicinal chemistry and industrial processes .
Properties
IUPAC Name |
tert-butyl N-(3-bromo-2-methoxyphenyl)-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24BrNO5/c1-16(2,3)23-14(20)19(15(21)24-17(4,5)6)12-10-8-9-11(18)13(12)22-7/h8-10H,1-7H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHVHMLCEVSUIAX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C1=C(C(=CC=C1)Br)OC)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24BrNO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
MFCD32702034, also known as 3,4-Dihydroxy-5-methoxybenzyl alcohol, is a phenolic compound that has garnered attention due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential applications in various fields.
Chemical Structure and Properties
This compound has the following chemical structure:
- Chemical Formula : C10H12O4
- Molecular Weight : 196.20 g/mol
The compound features a methoxy group and two hydroxyl groups, which contribute to its biological properties.
Antioxidant Activity
This compound exhibits significant antioxidant properties. Studies have shown that it can scavenge free radicals and reduce oxidative stress in various cellular models. The antioxidant activity is primarily attributed to the presence of hydroxyl groups, which can donate hydrogen atoms to free radicals.
Table 1: Antioxidant Activity of this compound
Anti-inflammatory Effects
Research indicates that this compound possesses anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. This effect suggests potential therapeutic applications in inflammatory diseases.
Table 2: Anti-inflammatory Effects of this compound
Antimicrobial Activity
This compound has demonstrated antimicrobial activity against various bacterial strains. It exhibits inhibitory effects on both Gram-positive and Gram-negative bacteria, making it a candidate for developing new antimicrobial agents.
Table 3: Antimicrobial Activity of this compound
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 | |
| Escherichia coli | 64 |
The biological activities of this compound are attributed to several mechanisms:
- Antioxidant Mechanism : The compound's ability to donate hydrogen atoms helps neutralize free radicals, thereby reducing oxidative damage.
- Anti-inflammatory Mechanism : By inhibiting NF-kB signaling pathways, this compound reduces the expression of inflammatory cytokines.
- Antimicrobial Mechanism : The compound disrupts bacterial cell membranes and inhibits essential metabolic pathways in microbial cells.
Study on Antioxidant and Anti-inflammatory Properties
A study conducted by researchers evaluated the effects of this compound on oxidative stress and inflammation in a rat model of induced arthritis. The results showed that treatment with this compound significantly reduced markers of oxidative stress and inflammatory cytokines compared to the control group.
Clinical Implications
Given its diverse biological activities, this compound holds promise for therapeutic applications in:
- Chronic Inflammatory Diseases : Its anti-inflammatory properties suggest potential use in conditions like rheumatoid arthritis.
- Infectious Diseases : Its antimicrobial effects may lead to new treatments for bacterial infections resistant to conventional antibiotics.
Comparison with Similar Compounds
Research Findings and Limitations
- Divergences in Solubility : Boronic acids (e.g., CAS 1046861-20-4) require formulation adjustments for in vivo use, whereas halogenated aromatics (e.g., CAS 1761-61-1) are more readily absorbed .
- Synthetic Complexity : Nitrogen-containing analogs (e.g., CAS 1022150-11-3) demand advanced purification techniques, increasing production costs .
- Knowledge Gaps: Direct experimental data on this compound’s reactivity and toxicity are unavailable, necessitating further studies to validate computational predictions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
